molecular formula C19H25FN4O2S B2686928 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

Cat. No.: B2686928
M. Wt: 392.5 g/mol
InChI Key: WTIYVMQJWGIYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide is a potent and selective research compound of significant interest in neuropharmacological studies, primarily for its high-affinity interaction with serotonin (5-HT) receptors. Its primary research value lies in its role as a serotonin 5-HT6 receptor antagonist . This mechanism of action makes it a critical pharmacological tool for investigating the function of the 5-HT6 receptor subtype, which is predominantly expressed in the central nervous system regions associated with cognition, learning, and memory. Researchers utilize this compound to probe the therapeutic potential of 5-HT6 receptor modulation in preclinical models, with a focus on cognitive disorders. Its application is central to advancing the understanding of signaling pathways involved in neuropsychiatric and neurodegenerative conditions, such as Alzheimer's disease and schizophrenia, providing invaluable insights for the development of novel therapeutic strategies. This product is strictly for research purposes in controlled laboratory environments.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-4-3-9-21-14-16)24-12-10-23(11-13-24)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYVMQJWGIYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide, also referred to as E155-0291, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and anti-virulence properties. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 462.53 g/mol
Molecular Formula C25H27FN6O2
LogP 1.2728
LogD 1.2239
Polar Surface Area 74.647 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 2

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a monoamine oxidase (MAO) inhibitor. MAOs are critical enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine, making them vital targets for the treatment of various neurodegenerative disorders.

  • MAO Inhibition : In studies involving related compounds, derivatives bearing similar structural motifs have shown potent inhibitory effects on MAO-B with IC50 values as low as 0.013 µM, indicating a strong potential for treating conditions like Alzheimer's disease and other cognitive deficits associated with neurodegenerative disorders .
  • Selectivity and Reversibility : Compounds structurally related to E155-0291 have demonstrated selective and reversible inhibition of MAO-B, with higher selectivity indices compared to MAO-A inhibitors. This selectivity is crucial for minimizing side effects associated with broader-spectrum MAO inhibition .

Anti-Virulence Activity

In addition to its neuropharmacological properties, E155-0291 has been identified as an anti-virulence agent against Mycobacterium tuberculosis by inhibiting protein tyrosine phosphatase B (PtpB). This inhibition disrupts signal transduction pathways in macrophages, which is essential for the virulence of this pathogen . The compound's efficacy in this area highlights its potential use in treating infections beyond its neurological applications.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and enzyme inhibition kinetics of E155-0291 and its analogs:

  • Cytotoxicity Assays : Compounds related to E155-0291 were tested on healthy fibroblast cell lines (L929). Results indicated varying levels of cytotoxicity, with some derivatives exhibiting minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
  • Enzyme Kinetics : Reversibility studies using dialysis methods have shown that the inhibitory effects on MAO-B can be reversed, which is indicative of competitive inhibition mechanisms. Such findings suggest that E155-0291 could be a lead candidate for drugs targeting neurodegenerative diseases due to its favorable pharmacodynamic properties .

Scientific Research Applications

Neurological Applications

The compound has shown promise as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR4, which is implicated in several neurological conditions such as Parkinson's disease and schizophrenia. Research indicates that allosteric modulation of these receptors can lead to improved therapeutic outcomes by enhancing synaptic transmission and neuroprotection.

  • Case Study : In a study examining the effects of mGluR4 modulation, the compound demonstrated significant efficacy in reducing motor deficits in animal models of Parkinson's disease, suggesting its potential as a treatment option for this condition .

Antidepressant Effects

Recent studies have also investigated the antidepressant-like effects of piperazine derivatives, including N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethanesulfonamide]. The compound's ability to influence serotonin and norepinephrine pathways may contribute to its antidepressant properties.

  • Research Findings : A preclinical evaluation indicated that administration of this compound resulted in reduced depressive-like behaviors in rodent models, highlighting its potential role in developing new antidepressant therapies .

Targeting Mycobacterium tuberculosis

The compound has been identified as an inhibitor of protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for the bacterium's virulence. By inhibiting this enzyme, the compound interferes with signal transduction pathways that are vital for the pathogen's survival and pathogenicity.

  • Case Study : Chen et al. (2010) demonstrated that this compound effectively inhibited PtpB activity in vitro, leading to decreased virulence in Mycobacterium tuberculosis strains. This finding suggests its potential use as an anti-tubercular agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives synthesized in the 2018 study () and a 2024 compound (). Key differences lie in substituent positions, sulfonamide groups, and physicochemical properties. Below is a detailed analysis:

Structural Characterization

All analogs in were validated via ¹H/¹³C/¹⁹F NMR and mass spectrometry, ensuring structural fidelity. The absence of crystallographic data (e.g., via SHELX software, ) in the evidence limits insights into 3D conformation, though SHELX remains a gold standard for small-molecule refinement .

Implications for Drug Design

  • Para-Fluorophenyl Advantage: The 4-fluorophenyl group in the target compound may enhance π-stacking interactions with aromatic residues in receptor binding pockets compared to ortho-substituted analogs.
  • Ethanesulfonamide vs. Methanesulfonamide: The longer alkyl chain in the target compound could improve solubility or metabolic stability relative to methane derivatives .

Q & A

Q. What are the optimal synthetic routes for N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:
  • Piperazine functionalization : Reacting 4-(4-fluorophenyl)piperazine with a pyridine-containing alkyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Sulfonamide formation : Coupling the intermediate with ethanesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Optimization : Use design of experiments (DoE) to vary solvents (e.g., DMF vs. acetonitrile), temperature (40–80°C), and catalyst loading. Monitor reaction progress via TLC or LC-MS. Purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :
  • 1H/13C NMR : Resolve piperazine proton splitting patterns (δ 2.5–3.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • IR Spectroscopy : Confirm sulfonamide formation via S=O stretching (1150–1350 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₉H₂₃FN₄O₂S: 406.15 g/mol) and detect isotopic patterns for chlorine impurities .

Q. What purification methods ensure high purity (>95%) for pharmacological studies?

  • Methodological Answer :
  • Column Chromatography : Use gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate sulfonamide derivatives from unreacted intermediates.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
  • HPLC Validation : Employ C18 columns with acetonitrile/water (0.1% TFA) to confirm purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor binding affinities, and what validation experiments are essential?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine D2/D3 receptors (PDB ID: 6CM4). Focus on the fluorophenyl-piperazine moiety’s role in π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate via:
  • Radioligand Displacement Assays : Compare IC₅₀ values (e.g., vs. haloperidol) in transfected HEK293 cells .
  • Thermodynamic Integration : Calculate binding free energy differences (±1 kcal/mol accuracy) .

Q. What strategies resolve contradictions in bioactivity data across pharmacological models?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuropharmacology) and incubation times (24–48 hrs) .
  • Off-Target Profiling : Screen against 50+ GPCRs (Eurofins PanLabs) to identify confounding interactions .
  • Dose-Response Curves : Use 8-point dilution series (10⁻¹⁰–10⁻⁴ M) to distinguish partial agonism vs. inverse agonism .

Q. How to design SAR studies focusing on the piperazine and pyridine moieties?

  • Methodological Answer :
  • Piperazine Modifications : Synthesize analogs with 4-(3-trifluoromethylphenyl) or 4-benzyl substitutions. Assess D2 receptor binding via competitive assays .
  • Pyridine Variations : Replace pyridin-3-yl with pyrazine or quinoline. Use Hansch analysis to correlate logP values (1.5–3.2) with BBB permeability .
  • Statistical Analysis : Apply multiple linear regression (MLR) to correlate substituent electronic parameters (σ, π) with IC₅₀ .

Q. What approaches integrate experimental data with computational predictions to elucidate metabolic pathways?

  • Methodological Answer :
  • In Silico Prediction : Use SwissADME to identify likely CYP450 substrates (e.g., CYP3A4). Validate via:
  • Microsomal Incubations : Monitor metabolite formation (LC-QTOF) with NADPH cofactors .
  • Reactive Intermediate Trapping : Add glutathione to incubations; detect adducts (m/z +305) to assess bioactivation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.